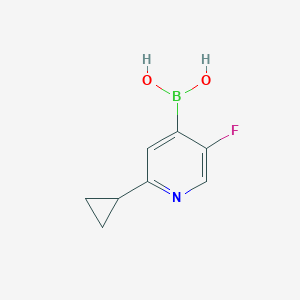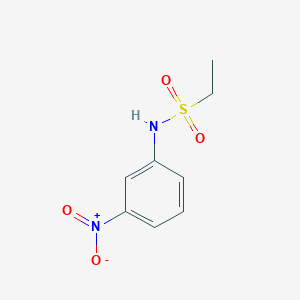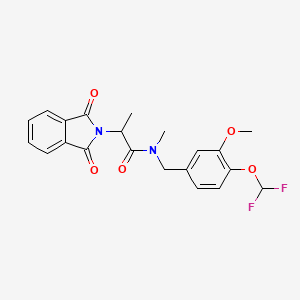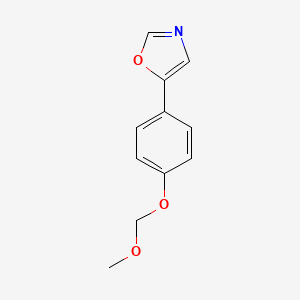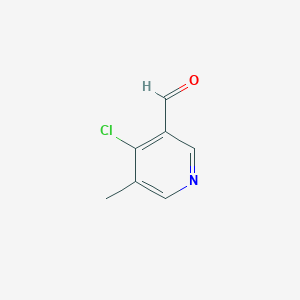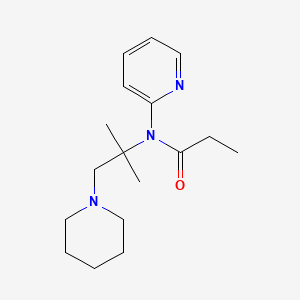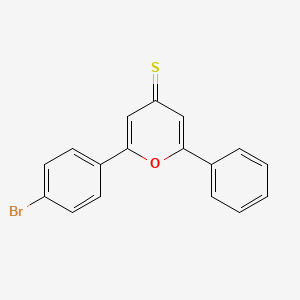
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- is a heterocyclic compound that features a pyran ring with a thione group at the 4-position The compound is substituted with a 4-bromophenyl group at the 2-position and a phenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization with elemental sulfur to yield the desired 4H-Pyran-4-thione derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K₂CO₃), are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The bromophenyl and phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyran-4-thione, 2-(4-chlorophenyl)-6-phenyl-: Similar structure but with a chlorine atom instead of a bromine atom.
4H-Pyran-4-thione, 2-(4-methylphenyl)-6-phenyl-: Similar structure but with a methyl group instead of a bromine atom.
4H-Pyran-4-thione, 2-(4-nitrophenyl)-6-phenyl-: Similar structure but with a nitro group instead of a bromine atom.
Uniqueness
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex compounds. The combination of the thione group and the bromophenyl and phenyl substituents also contributes to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
101439-14-9 |
|---|---|
Formule moléculaire |
C17H11BrOS |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-6-phenylpyran-4-thione |
InChI |
InChI=1S/C17H11BrOS/c18-14-8-6-13(7-9-14)17-11-15(20)10-16(19-17)12-4-2-1-3-5-12/h1-11H |
Clé InChI |
PCYRQPSNDCWCNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

